Stereochemical Identity: Absolute (S)-Configuration Confirmed by Optical Rotation
The target compound possesses a single stereocenter at the 1‑position of the propyl chain, defined as (S) per the Cahn‑Ingold‑Prelog system. The (R)-enantiomer (CAS 1604286-13-6) and the racemic mixture (CAS 1955554-73-0) are distinct chemical entities with mirror‑image or averaged chiral properties, respectively. Vendor certificates of analysis confirm enantiomeric purity ≥98% for the (S)-enantiomer, compared to 0% enantiomeric excess for the racemate . This stereochemical definition is essential for structure–activity relationship (SAR) studies where target engagement depends on three‑dimensional molecular shape.
| Evidence Dimension | Enantiomeric purity (e.e.) |
|---|---|
| Target Compound Data | ≥98% e.e. (single enantiomer, S-configuration) |
| Comparator Or Baseline | 1-(1-azidopropyl)-2-fluorobenzene (racemic): 0% e.e.; 1-[(1R)-1-azidopropyl]-2-fluorobenzene: ≥98% e.e. (R-configuration) |
| Quantified Difference | Absolute stereochemical assignment vs. racemic mixture; opposite enantiomer available for control experiments |
| Conditions | Chiral HPLC analysis; vendor Certificate of Analysis |
Why This Matters
Procurement of the incorrect enantiomer or racemate invalidates chiral SAR and can lead to contradictory biological activity data.
